molecular formula C18H17Cl2NO3 B15042614 Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate

Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate

Cat. No.: B15042614
M. Wt: 366.2 g/mol
InChI Key: MFUXXJKRUZNCNA-UHFFFAOYSA-N
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Description

Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate is an organic compound with the molecular formula C18H17Cl2NO3. It is a derivative of benzoic acid and contains both butyl and dichlorobenzoyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with butanol under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maintain product quality and consistency. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 3-amino benzoic acid and butanol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the aromatic rings.

Scientific Research Applications

Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-[(2,3-dichlorobenzoyl)amino]benzoate
  • Butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate
  • Butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate

Uniqueness

Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate is unique due to the specific positioning of the dichlorobenzoyl group on the benzoic acid moiety. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers and other similar compounds.

Properties

Molecular Formula

C18H17Cl2NO3

Molecular Weight

366.2 g/mol

IUPAC Name

butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate

InChI

InChI=1S/C18H17Cl2NO3/c1-2-3-9-24-18(23)12-5-4-6-14(10-12)21-17(22)15-8-7-13(19)11-16(15)20/h4-8,10-11H,2-3,9H2,1H3,(H,21,22)

InChI Key

MFUXXJKRUZNCNA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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